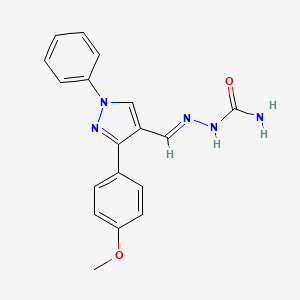

![molecular formula C20H16N2O2S B5535841 cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is a compound that belongs to a class of organic compounds involving chromene and thiazole derivatives. These compounds are known for their varied chemical and physical properties, and potential applications in different fields of science.

Synthesis Analysis

The synthesis of related chromene and thiazole derivatives typically involves reactions of key precursors like benzothiazole, phenols, and various bromides. For instance, a series of benzylbenzo[d]thiazol-ylidene derivatives were synthesized using 2-chlorobenzothiazole, benzyl bromides, and phenols in acetonitrile under reflux conditions (Nassiri, 2023). Additionally, photoreactions using cyclohexane and acetonitrile as solvents have been employed for synthesizing chromenone derivatives, indicating diverse methods for creating complex structures in these compound classes (Kaur et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by fused ring systems involving chromene and thiazole units. The structural complexity and conformational dynamics of such molecules are often analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy. For example, the molecular structure of a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was elucidated using X-ray crystallography, revealing insights into its conformation and spatial arrangement (Kour et al., 2014).

Chemical Reactions and Properties

The chemical properties of cyclohexylidene derivatives involve reactions like Michael addition, cyclization, and condensation reactions. These compounds often participate in multi-component reactions, exhibiting high reactivity due to the presence of multiple functional groups. A study highlighted the synthesis of chromene derivatives through a tandem Michael addition-cyclization reaction (Ding & Zhao, 2010).

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel bis(chromenes) and bis(chromeno[3,4-c]pyridine) derivatives incorporating piperazine moiety, showcasing its versatility in creating complex organic molecules with potential applications in medicinal chemistry and material science (Mekky & Sanad, 2019).

Antiproliferative and Anticancer Activities

Research on heterocyclic compounds derived from cyclohexane-1,4-dione, including those related to the compound of interest, has indicated promising antiproliferative and anticancer activities. These compounds were evaluated against several cancer cell lines, suggesting potential utility in the development of new anticancer therapies (Mohareb & Abdo, 2022).

Antimicrobial Applications

Studies have also explored the antimicrobial potential of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a cyclohexylidene moiety. These compounds exhibited promising results against various bacterial and fungal strains, highlighting their significance in addressing antimicrobial resistance (Darwish et al., 2014).

Antioxidant Properties

Research into the antioxidant activity of new heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, which includes compounds related to cyclohexylidene derivatives, has found that certain derivatives show antioxidant activity comparable to ascorbic acid. This suggests potential applications in developing antioxidant therapies or supplements (El‐Mekabaty, 2015).

Targeting Viral Infections

Compounds derived from cyclohexane-1,4-dione, including tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives, have been investigated for their potential to inhibit SARS-CoV-2 main protease, indicating possible applications in the development of treatments for COVID-19 and other viral infections (Mohareb & Abdo, 2021).

Propiedades

IUPAC Name |

2-cyclohexylidene-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c21-11-16(13-6-2-1-3-7-13)19-22-17(12-25-19)15-10-14-8-4-5-9-18(14)24-20(15)23/h4-5,8-10,12H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRDSZTVBHERTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexylidene-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)

![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)